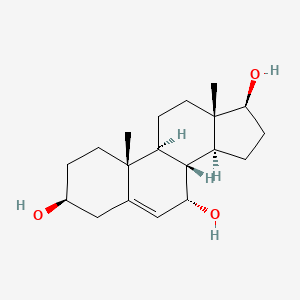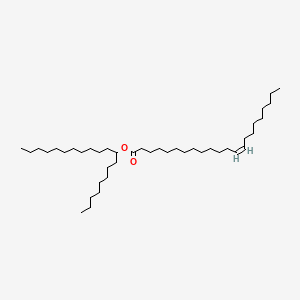![molecular formula C15H18F3N3O3 B1265310 3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetylpiperidin-4-yl)-N'-[4-(trifluoromethoxy)phenyl]urea is a phenylurea that is urea substituted by 1-acetylpiperidin-4-yl and 4-(trifluoromethoxy)phenyl groups at positions 1 and 3 respectively. It has a role as an EC 3.3.2.10 (soluble epoxide hydrolase) inhibitor.
Aplicaciones Científicas De Investigación
In Vitro and In Vivo Metabolism Studies
3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea, also known as TPPU, has been extensively studied for its metabolism. It's used in research for modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. The identification of TPPU metabolites using LC-MS/MS strategies revealed four metabolites (M1–M4), formed through hydroxylation and amide hydrolysis, with notable species differences observed in their formation across liver S9 fractions from different animals. This study aids in translating preclinical pharmacokinetics of TPPU from rats to humans, facilitating potential clinical development of TPPU and other sEH inhibitors (Wan et al., 2019).
EH3 (ABHD9): A New Epoxide Hydrolase Family
A newly identified epoxide hydrolase, EH3, exhibits high turnover with various epoxides and is inhibited by N,N’-disubstituted urea derivatives like 3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea. This compound, initially considered a selective inhibitor of mammalian soluble epoxide hydrolase (sEH), impacts EH3's pharmacological profile, which is crucial given sEH's potential as a drug target (Decker et al., 2012).
Soluble Epoxide Hydrolase Inhibition and Pharmacokinetics
The compound has been explored for its role in inhibiting human and murine soluble epoxide hydrolase (sEH). Its structure-activity relationships were analyzed, showing significant improvements in pharmacokinetic parameters and potency in reducing hyperalgesia in in vivo inflammatory pain models, compared to previous inhibitors (Rose et al., 2010).
Corrosion Inhibition
In addition to its biological applications, this compound has been studied in the field of corrosion inhibition. It showed potential as a corrosion inhibitor for mild steel in acidic solutions, likely due to the adsorption of molecules forming a protective layer on the steel surface (Mistry et al., 2011).
Anti-Cancer Properties
Several studies have investigated its potential as an anti-cancer agent. For instance, it demonstrated potent activity against human chronic myeloid leukemia cell lines and other cancer types by inhibiting the PI3K/AKT signaling pathway (Li et al., 2019), and showed broad-spectrum antiproliferative activity against various cancer cell lines (Al-Sanea et al., 2018).
Anion Receptor
It has also been researched as an anion receptor in aprotic media, showing specific interactions with different anions, which has implications in the field of inorganic chemistry (Amendola et al., 2006).
Propiedades
Nombre del producto |
3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea |
|---|---|
Fórmula molecular |
C15H18F3N3O3 |
Peso molecular |
345.32 g/mol |
Nombre IUPAC |
1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H18F3N3O3/c1-10(22)21-8-6-12(7-9-21)20-14(23)19-11-2-4-13(5-3-11)24-15(16,17)18/h2-5,12H,6-9H2,1H3,(H2,19,20,23) |
Clave InChI |
UAKAZEQUWPXSOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



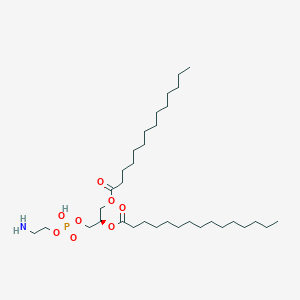
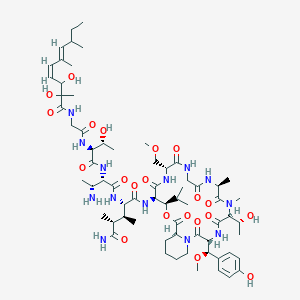
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
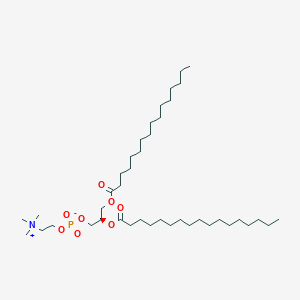

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)
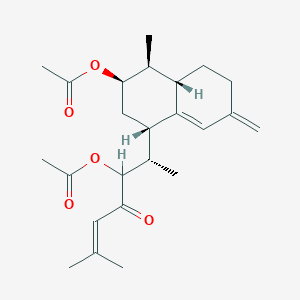
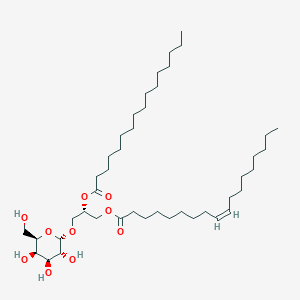
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)
